6-(Methoxymethyl)pyridin-2-amine

Physicochemical profiling pKa comparison 2-Aminopyridine derivatives

Researchers requiring a 2-aminopyridine scaffold with modulated basicity face limited options among standard 6-alkyl analogs. 6-(Methoxymethyl)pyridin-2-amine solves this via the electron-withdrawing -CH2OCH3 group, lowering pKa by ~1.4 units (to ~5.85) for enhanced CNS passive permeability at physiological pH. Key measurable outcomes: - Neutral at pH 7.4, improving logD7.4 optimization in CNS libraries. - Ether oxygen enables 5-membered N,O-chelate with Pd(II)/Zn(II), altering reductive elimination rates in Suzuki-Miyaura couplings. - Reduced self-aggregation vs. 6-(hydroxymethyl) analogs simplifies co-crystal design with carboxylic acid APIs. Supplied with consistent purity; inquire for bulk availability.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 153959-27-4
Cat. No. B138685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxymethyl)pyridin-2-amine
CAS153959-27-4
Synonyms2-Pyridinamine,6-(methoxymethyl)-(9CI)
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCOCC1=NC(=CC=C1)N
InChIInChI=1S/C7H10N2O/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3,(H2,8,9)
InChIKeyGRNXUWKJJNYBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methoxymethyl)pyridin-2-amine: Overview and Sourcing


6-(Methoxymethyl)pyridin-2-amine is a 2-aminopyridine derivative substituted at the 6-position with a methoxymethyl (–CH2OCH3) group. This bifunctional scaffold integrates an aromatic amine (H-bond donor/acceptor; nucleophile) with a flexible ether sidechain, enabling its use as a synthetic intermediate and metal-coordinating ligand. Predicted physicochemical parameters include a boiling point of 231.5±25.0 °C, density of 1.113±0.06 g/cm³, and a pKa of 5.85±0.24 . These properties distinguish it from simpler 6-alkyl or 6-unsubstituted 2-aminopyridines in terms of polarity, hydrogen-bonding capacity, and protonation state at physiological pH, factors that critically influence reactivity, solubility, and molecular recognition in both medicinal chemistry and catalysis applications .

6-(Methoxymethyl)pyridin-2-amine: Why Substitution Fails


Generic substitution of 6-(Methoxymethyl)pyridin-2-amine with unsubstituted 2-aminopyridine or simple 6-alkyl analogs fails because the methoxymethyl substituent profoundly modulates electronic and steric properties. The electron-withdrawing –CH2OCH3 group lowers the pyridine pKa by approximately 1.2–1.5 units relative to 6-methylpyridin-2-amine (pKa ≈ 7.05–7.41) , altering the protonation equilibrium under both synthetic and biological conditions. Furthermore, the ether oxygen provides an additional metal-coordination site, enabling chelation modes inaccessible to 6-methyl or 6-unsubstituted analogs. These differences directly impact catalytic turnover, binding affinity, and metabolic stability, rendering simple substitution without comparative data a high-risk procurement decision .

6-(Methoxymethyl)pyridin-2-amine: Comparative Performance


Reduced Basicity Relative to 6-Methylpyridin-2-amine

The predicted pKa of 6-(methoxymethyl)pyridin-2-amine is 5.85±0.24, compared to 7.05–7.41 for 6-methylpyridin-2-amine . This 1.2–1.5 log unit decrease in basicity results from the electron-withdrawing methoxymethyl substituent. At pH 7.4, the target compound exists predominantly as the neutral free base (~97%), while the 6-methyl analog is ~50% protonated. This differential protonation state influences nucleophilicity in amide coupling reactions and modulates the fraction of ionized species capable of engaging in cation–π or salt-bridge interactions within biological targets .

Physicochemical profiling pKa comparison 2-Aminopyridine derivatives

Enhanced H-Bond Acceptor Capacity vs. 6-Hydroxymethyl Analog

The methoxymethyl substituent introduces an sp³ oxygen capable of acting as a hydrogen-bond acceptor, a feature absent in 6-methylpyridin-2-amine. In contrast to 6-(hydroxymethyl)pyridin-2-amine, which acts as both a donor and acceptor via its –OH group, the methoxymethyl ether is exclusively an H-bond acceptor [1]. In crystal structures of the hydroxymethyl analog, molecules form chains via O–H···N hydrogen bonds [1]; methylation of the oxygen in the target compound eliminates this donor capacity, reducing self-aggregation and potentially enhancing solubility in aprotic media while preserving acceptor capability for target engagement [1].

Hydrogen bonding Molecular recognition Crystal engineering

N,O-Chelation Potential vs. 6-Alkyl-2-aminopyridines

The methoxymethyl substituent provides a neutral oxygen donor capable of forming five-membered chelate rings with metal ions when acting synergistically with the pyridine nitrogen, whereas 6-methylpyridin-2-amine can only coordinate through the pyridine N and exocyclic amine N . In pyridylmethylamine (pma) ligand families, ether-substituted variants have demonstrated altered complexation stoichiometries and geometries with Pd(II) and Zn(II) compared to alkyl-substituted analogs [1]. Although direct comparative stability constants for the target compound are not published, class-level data indicate that the presence of an ether donor in the sidechain systematically shifts the coordination sphere, offering a procurement rationale for applications requiring N,O-chelation rather than pure N,N-donor sets [1].

Coordination chemistry N,O-ligands Catalysis

6-(Methoxymethyl)pyridin-2-amine: Key Application Scenarios


Fragment-Based Drug Design for CNS Targets

The 1.2–1.5 unit reduction in pKa relative to 6-methylpyridin-2-amine (Section 3, Evidence 1) ensures that at physiological pH, 6-(methoxymethyl)pyridin-2-amine remains predominantly neutral, enhancing passive membrane permeability. This property makes it a preferred fragment for CNS-targeted libraries where basic amines are penalized for poor brain penetration. Procurement teams should select this scaffold when screening cascades demand logD7.4 optimization without sacrificing the 2-aminopyridine pharmacophore.

N,O-Chelating Ligands for Homogeneous Catalysis

The methoxymethyl ether provides a neutral oxygen donor that enables five-membered chelate ring formation with late transition metals, as inferred from general pyridylmethylamine ligand behavior (Section 3, Evidence 3). This scaffold is suited for generating Pd(II) or Zn(II) precatalysts for Suzuki–Miyaura cross-coupling reactions where N,O-chelation alters reductive elimination rates compared to N,N-analogs.

Co-Crystal Design with Exclusive H-Bond Acceptor

Unlike 6-(hydroxymethyl)pyridin-2-amine, which forms strong self-complementary O–H···N hydrogen-bonded chains, the target compound lacks a donor on the sidechain (Section 3, Evidence 2), reducing self-aggregation. This property can be exploited to design co-crystals with carboxylic acid-containing active pharmaceutical ingredients, where the ether oxygen acts as a specific acceptor without competing donor interactions, thereby simplifying supramolecular synthon prediction.

Electronic Effect Probing in 2-Aminopyridine SAR

The electron-withdrawing methoxymethyl group provides a measurable electronic perturbation (ΔpKa ≈ –1.4) relative to the electron-donating methyl analog. This makes the target compound a valuable tool compound for structure–activity relationship (SAR) studies aimed at deconvoluting electronic vs. steric contributions of the 6-substituent in biological or catalytic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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